

physical and chemical properties of 2-Bromo-3-methylquinoxaline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-3-methylquinoxaline**

Cat. No.: **B1525463**

[Get Quote](#)

An In-depth Technical Guide to **2-Bromo-3-methylquinoxaline**: Properties, Reactivity, and Applications

Introduction: The Quinoxaline Scaffold in Modern Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry and materials science.^[1] Quinoxaline derivatives exhibit a vast range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.^{[2][3][4]} This biological significance has established them as a focal point for intensive research in drug discovery and development.^{[4][5]}

Among the myriad of quinoxaline derivatives, **2-Bromo-3-methylquinoxaline** stands out as a particularly valuable synthetic intermediate. The strategic placement of a bromine atom at the C2 position provides a reactive handle for a multitude of chemical transformations, most notably cross-coupling and nucleophilic substitution reactions.^[1] This allows for the systematic introduction of diverse functional groups, enabling chemists to generate extensive compound libraries for structure-activity relationship (SAR) studies. This guide offers a comprehensive technical overview of **2-Bromo-3-methylquinoxaline**, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in research and development, influencing everything from reaction conditions to formulation. The key physicochemical data for **2-Bromo-3-methylquinoxaline** are summarized below.

Property	Value	Source
Molecular Formula	C ₉ H ₇ BrN ₂	[6] [7]
Molecular Weight	223.07 g/mol	[6]
Monoisotopic Mass	221.97926 Da	[7]
Appearance	White to off-white solid	[8]
IUPAC Name	2-bromo-3-methylquinoxaline	[6]
CAS Number	21594-95-6	[6] [9]
SMILES	CC1=NC2=CC=CC=C2N=C1Br	[6] [7]
InChIKey	YBJFSDXUCGYJSK-UHFFFAOYSA-N	[7]

[Click to download full resolution via product page](#)

Chemical Synthesis and Reactivity

The synthetic utility of **2-Bromo-3-methylquinoxaline** stems from the reactivity of the C-Br bond. This section details a common synthetic approach and explores its key chemical reactions.

Synthesis Protocol

A prevalent method for synthesizing halogenated quinoxalines involves the treatment of a quinoxalinone precursor with a halogenating agent. The synthesis of **2-Bromo-3-methylquinoxaline** can be logically extrapolated from the synthesis of its chloro-analogue.[\[3\]](#)

Protocol: Synthesis of **2-Bromo-3-methylquinoxaline** from 3-Methylquinoxalin-2(1H)-one

- Precursor Synthesis: 3-Methylquinoxalin-2(1H)-one is first synthesized by condensing o-phenylenediamine with ethyl pyruvate in a suitable solvent like ethanol or n-butanol and heating the mixture.[2][3]
- Bromination Reaction:
 - To a flask containing 3-methylquinoxalin-2(1H)-one (1 equivalent), add phosphorus oxybromide (POBr_3) (approx. 4-5 equivalents) as both the reagent and solvent.
 - Rationale: POBr_3 is a powerful brominating agent effective for converting hydroxyl groups on heteroaromatic rings into bromides. The excess ensures the reaction goes to completion.
 - Carefully heat the reaction mixture to reflux for 1.5 to 2 hours under an inert atmosphere (e.g., nitrogen or argon).
- Work-up and Isolation:
 - After reflux, allow the mixture to cool to room temperature.
 - Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker with constant stirring. This quenches the excess POBr_3 .
 - Neutralize the acidic solution by slowly adding a base, such as a 2% NaOH solution, until the mixture becomes alkaline. This will precipitate the product.[3]
 - Collect the solid precipitate by vacuum filtration and wash with cold water.
 - Purify the crude product by recrystallization from an appropriate solvent system (e.g., petroleum ether or ethanol/water) to yield pure **2-Bromo-3-methylquinoxaline**.

Key Chemical Reactions

The electron-deficient nature of the pyrazine ring, combined with the presence of a good leaving group (bromide), makes the C2 position susceptible to nucleophilic attack and a prime candidate for palladium-catalyzed cross-coupling reactions.

2-Bromo-3-methylquinoxaline

[Click to download full resolution via product page](#)

- Nucleophilic Aromatic Substitution (SNAr): The chlorine atom in the analogous 2-chloro-3-methylquinoxaline is readily replaced by ether linkages.[3][10] Similarly, **2-Bromo-3-methylquinoxaline** can react with various nucleophiles like alcohols, phenols, amines, and thiols, typically in the presence of a base, to yield a diverse range of 2-substituted derivatives.
- Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. **2-Bromo-3-methylquinoxaline** can be coupled with a wide array of aryl, heteroaryl, or alkyl boronic acids or esters to introduce new carbon-based substituents at the C2 position. This is a cornerstone technique in medicinal chemistry for exploring SAR.[1]
- Buchwald-Hartwig Amination: This is another essential palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. It allows for the coupling of **2-Bromo-3-methylquinoxaline** with primary or secondary amines, providing access to a host of N-substituted quinoxaline derivatives.

Spectroscopic Characterization

Accurate structural elucidation is paramount in chemical research. The following outlines the expected spectroscopic data for **2-Bromo-3-methylquinoxaline** and a general protocol for analysis.

Expected Spectroscopic Data

- ^1H NMR: The proton NMR spectrum is expected to show two distinct regions.
 - Aromatic Region (~7.5-8.2 ppm): The four protons on the benzene ring will appear as a complex multiplet pattern, characteristic of an ortho-disubstituted benzene system.
 - Aliphatic Region (~2.5-2.8 ppm): The three protons of the methyl group will appear as a singlet.

- ^{13}C NMR: The carbon NMR spectrum will show 9 distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts can be predicted based on the electronic environment of each carbon. The carbons attached to nitrogen (C2 and C3) will be significantly downfield, as will the carbons of the benzene ring. The methyl carbon will appear upfield.[11]
- Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M^+) will exhibit a characteristic isotopic pattern due to the presence of bromine. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 ratio. Therefore, the spectrum will show two peaks of almost equal intensity for the molecular ion: one for $[\text{C}_9\text{H}_7^{79}\text{BrN}_2]^+$ and one for $[\text{C}_9\text{H}_7^{81}\text{BrN}_2]^+$, separated by 2 m/z units.[12] The monoisotopic mass is 221.97926 Da.[7]
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. Key peaks would include C-H stretching from the aromatic and methyl groups ($\sim 2900\text{-}3100\text{ cm}^{-1}$), C=N and C=C stretching from the aromatic system ($\sim 1500\text{-}1650\text{ cm}^{-1}$), and C-Br stretching in the fingerprint region (typically $< 700\text{ cm}^{-1}$).[2]

Protocol: General Spectroscopic Analysis

- Sample Preparation:
 - NMR: Dissolve an accurately weighed sample (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard NMR tube.
 - MS: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
 - IR: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk, or use an ATR (Attenuated Total Reflectance) accessory if available.[13]
- Data Acquisition:
 - Acquire ^1H NMR, ^{13}C NMR, and 2D NMR (like COSY and HMBC) spectra on a suitable NMR spectrometer (e.g., 300 or 400 MHz).[13][14]

- Obtain the mass spectrum using an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI). High-Resolution Mass Spectrometry (HRMS) is recommended for confirming the elemental composition.[13]
- Record the IR spectrum using an FTIR spectrometer.[13]
- Data Analysis:
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the splitting patterns (singlet, doublet, triplet, etc.) to deduce the connectivity of atoms.
 - Correlate the ^1H and ^{13}C signals using 2D NMR data to complete the structural assignment.
 - Confirm the molecular weight and isotopic distribution from the mass spectrum.
 - Identify key functional groups from the IR absorption frequencies.

Applications in Drug Discovery and Development

The quinoxaline core is a well-established pharmacophore, and **2-Bromo-3-methylquinoxaline** serves as a critical starting material for developing novel therapeutic agents.

- Anticancer Agents: Quinoxaline derivatives are extensively investigated as anticancer agents.[4] They have been shown to target key pathways in cancer progression. For example, novel 3-methylquinoxaline derivatives have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis.[5] Other quinoxaline-based compounds have been developed as tubulin inhibitors, which disrupt microtubule dynamics and induce cancer cell death.[15] **2-Bromo-3-methylquinoxaline** is an ideal precursor for creating libraries of such compounds to optimize potency and selectivity.
- Antimicrobial Agents: The quinoxaline scaffold is present in compounds with significant antibacterial and antifungal activity.[3] By using **2-Bromo-3-methylquinoxaline** as a building

block, researchers can synthesize new Schiff bases and other derivatives to combat microbial resistance.[3][10]

- **Neurological Ligands:** Quinoxaline-based molecules have also been explored as ligands for various receptors in the central nervous system, such as serotonin (5-HT) receptors, highlighting their potential for treating neurological disorders.[16]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **2-Bromo-3-methylquinoxaline**. Information is derived from safety data sheets for structurally similar and reactive bromo- and quinoxaline-based compounds.

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8][17][18]
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][19] Avoid contact with skin, eyes, and clothing.[19] Wash hands thoroughly after handling.[8]
- **Health Hazards:** May cause skin irritation, serious eye irritation, and respiratory irritation.[8][18] It is harmful if swallowed.[18]
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][19] Keep away from oxidizing agents.
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations. Waste is typically classified as hazardous.[17]

Conclusion

2-Bromo-3-methylquinoxaline is more than just a chemical compound; it is a versatile and powerful tool for chemical innovation. Its well-defined physicochemical properties, predictable reactivity, and accessible synthesis make it an invaluable building block for researchers. For professionals in drug development, its role as a scaffold for generating diverse libraries of biologically active molecules—particularly in the oncology and antimicrobial fields—is of paramount importance. A thorough understanding of its characteristics, as detailed in this

guide, is the first step toward unlocking its full potential in the next generation of scientific discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 2-Bromo-3-methylquinoxaline 95% | CAS: 21594-95-6 | AChemBlock [achemblock.com]
- 7. PubChemLite - 2-bromo-3-methylquinoxaline (C9H7BrN2) [pubchemlite.lcsb.uni.lu]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. 2-BroMo-3-Methylquinoxaline | 21594-95-6 [chemicalbook.com]
- 10. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kvdcnrt.com [kvdcnrt.com]
- 12. youtube.com [youtube.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.fr [fishersci.fr]
- 18. aaronchem.com [aaronchem.com]
- 19. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Bromo-3-methylquinoxaline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1525463#physical-and-chemical-properties-of-2-bromo-3-methylquinoxaline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com